molecular formula C8H5BrClIO B2872384 2-Bromo-1-(3-chloro-4-iodophenyl)ethanone CAS No. 1701815-08-8

2-Bromo-1-(3-chloro-4-iodophenyl)ethanone

Cat. No. B2872384
CAS RN: 1701815-08-8
M. Wt: 359.39
InChI Key: ZVWGSPRJSYFWSD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-1-(3-chloro-4-iodophenyl)ethanone are not well-documented in the literature .

Scientific Research Applications

Infrared Spectroscopy Analysis

2-Bromo-1-(3-chloro-4-iodophenyl)ethanone: can be analyzed using infrared (IR) spectroscopy to understand its molecular interactions and conformational structure. This technique, combined with density functional theory (DFT), can provide insights into the compound’s vibrational transitions and how they are affected by different solvents .

Pharmaceutical Chemistry

This compound can serve as a precursor in the synthesis of various pharmaceutical agents. Its derivatives are valuable in the development of drugs that can increase oxygen affinity in human hemoglobin or inhibit sickle erythrocytes. Additionally, they may possess antibacterial, antitumor, anti-inflammatory, antifungal, antimicrobial, and antioxidant properties .

Solvent Effect Studies

The compound’s interaction with solvents can be studied to understand the solvent effect on its IR spectra. This is crucial for determining the influence of solvent polarity on the compound’s spectral data, which is important for qualitative and quantitative analysis in various industries .

Coordination Chemistry

In coordination chemistry, 2-Bromo-1-(3-chloro-4-iodophenyl)ethanone derivatives can act as ligands to form complexes with metals. These complexes can have applications in catalysis, material science, and as models for biological systems .

Biological Activity Screening

The compound’s derivatives can be used to screen for a wide range of biological activities. For instance, they can be tested for their potential as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase agents .

Synthesis of Indole Derivatives

Indole derivatives, which have significant clinical and biological applications, can be synthesized using 2-Bromo-1-(3-chloro-4-iodophenyl)ethanone as a starting material. These derivatives are important in the development of new therapeutic agents due to their broad spectrum of pharmacological activities .

properties

IUPAC Name

2-bromo-1-(3-chloro-4-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClIO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWGSPRJSYFWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-chloro-4-iodophenyl)ethanone

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